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Introduction

Baliforsen (also known as ISIS 598769) is an antisense oligonucleotide (ASO) designed to
investigate the pathogenesis of Myotonic Dystrophy Type 1 (DM1). DML1 is a genetic disorder
caused by an expansion of a CTG trinucleotide repeat in the 3' untranslated region of the
Dystrophia Myotonica Protein Kinase (DMPK) gene. The resulting mutant DMPK messenger
RNA (mRNA) contains an expanded CUG repeat, which accumulates in the nucleus, forming
ribonuclear foci. These toxic RNA foci sequester essential RNA-binding proteins, most notably
Muscleblind-like 1 (MBNL1), leading to the dysregulation of alternative splicing of numerous
downstream genes. This widespread spliceopathy is a key driver of the multisystemic
symptoms observed in DM1.

Baliforsen is engineered to specifically target and promote the RNase H-mediated degradation
of the toxic DMPK mRNA. By reducing the levels of the mutant transcript, Baliforsen aims to
prevent the sequestration of MBNL1, thereby restoring normal splicing patterns and mitigating
the downstream pathological effects of the genetic mutation. These application notes provide a
summary of the key findings from clinical investigations of Baliforsen and detailed protocols for
its use in a research setting.
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The following tables summarize the quantitative data from the Phase 1/2a clinical trial of
Baliforsen in adult patients with DM1 (NCT02312011).[1]

ble 1: | : | Partici hi

Description

Parameter

Study Phase

1/2a

Design

Randomized, Placebo-Controlled, Dose-

Escalation

Number of Participants

49 enrolled, 48 dosed

Age Range

20-55 years

Diagnosis

Myotonic Dystrophy Type 1

Dosing Regimen

8 subcutaneous injections over 6 weeks (Days
1,3,5, 8,15, 22, 29, and 36)

Source: Thornton et al., The Lancet Neurology, 2023[1]

Table 2: Daose Escalation Cohorts

Cohort Treatment Number of Participants
1 Baliforsen 100 mg 7 (6 dosed)

2 Baliforsen 200 mg 6

3 Baliforsen 300 mg 6

4 Baliforsen 400 mg 10

5 Baliforsen 600 mg 10

6 Placebo 10

Source: Thornton et al., The Lancet Neurology, 2023[1]
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Table 3: Summary of Common Treatment-Emergent

Adverse Events
Adverse Event Baliforsen (n=38) Placebo (n=10)
Any Adverse Event 36 (95%) 9 (90%)
Injection Site Reactions 31 (82%) 1 (10%)
Headache 10 (26%) 4 (40%)
Contusion 7 (18%) 1 (10%)
Nausea 6 (16%) 2 (20%)

Most adverse events were mild in severity. One participant in the 600 mg cohort experienced
transient thrombocytopenia that was considered potentially treatment-related.[1]

Table 4: Baliforsen Concentration in Tibialis Anterior

Muscle (Day 50)

Dose Cohort Mean Concentration (pgl/g)

Maximum Concentration
(nglg)

600 mg 3.11 7.7

Skeletal muscle drug concentrations were below the levels predicted to be necessary for
substantial target reduction.[1][2]

Table 5: Effect of Baliforsen on Splicing Index

A post hoc analysis of a composite splicing index of abnormal transcripts in muscle biopsies
showed no significant treatment effect of Baliforsen compared to placebo.[2] While two
patients in the highest dose group showed an improvement in the splicing index, this was not a
consistent finding across the cohort.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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